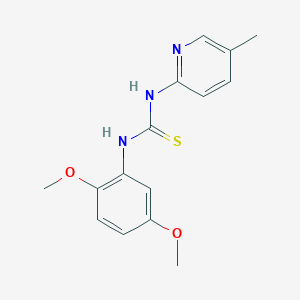
N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea (DMPT) is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. DMPT is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in the regulation of cell growth and proliferation. In addition, N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and inhibit microbial growth. N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been shown to improve cognitive function and reduce anxiety in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has several advantages for lab experiments. It is easy to synthesize with high yield and purity, and it has been extensively studied for its potential therapeutic applications. N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea also has several limitations for lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural compounds in biological systems. In addition, the mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea. One direction is to further study the mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea to better understand its effects on various biological processes. Another direction is to study the potential use of N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea in combination with other compounds for the treatment of various diseases. In addition, future research could focus on the development of new synthetic compounds based on the structure of N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea with improved therapeutic properties.
Synthesemethoden
N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea can be synthesized through various methods, including the reaction of 2,5-dimethoxyaniline with 5-methyl-2-pyridinecarboxaldehyde followed by the reaction with thiourea. Another method involves the reaction of 2,5-dimethoxyaniline with 5-methyl-2-pyridinecarboxylic acid hydrazide followed by the reaction with carbon disulfide. Both methods result in the formation of N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea with high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has also been studied for its potential use in treating diabetes, obesity, and neurological disorders. In addition, N-(2,5-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been used as a tool in biochemical and physiological research to study the effects of thiourea derivatives on various biological processes.
Eigenschaften
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(5-methylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10-4-7-14(16-9-10)18-15(21)17-12-8-11(19-2)5-6-13(12)20-3/h4-9H,1-3H3,(H2,16,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIBKSNUCYPTKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3,5-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5702867.png)
![ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate](/img/structure/B5702870.png)







![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5702933.png)

![4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5702949.png)
